The Chemistry and Biological Activities of 1,3-Dibenzylurea: A Technical Guide
The Chemistry and Biological Activities of 1,3-Dibenzylurea: A Technical Guide
CAS Number: 1466-67-7
This technical guide provides an in-depth overview of 1,3-dibenzylurea, a versatile organic compound with applications in chemical synthesis and potential therapeutic properties. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, analytical methods, and biological activities.
Core Properties of 1,3-Dibenzylurea
1,3-Dibenzylurea is a symmetrically disubstituted urea derivative. Its core physical and chemical properties are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 1466-67-7 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol [1] |
| IUPAC Name | 1,3-bis(phenylmethyl)urea |
| Synonyms | N,N'-Dibenzylurea, sym-Dibenzylurea |
| Physical Property | Value | Source |
| Melting Point | 166-168 °C | [2] |
| 167.2–168.3 °C | [1] | |
| Boiling Point | 476.9 °C at 760 mmHg | |
| Flash Point | 191.6 °C | |
| Density | 1.121 g/cm³ | |
| Appearance | White solid/needle-like crystals | [1][2] |
| Spectroscopic Data | Values | Source |
| ¹H NMR (DMSO-d₆, 400MHz) | δ 4.46 (d, 2H), 4.75 (dd, 4H), 7.29-7.40 (m, 10H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 158.8, 139.3, 128.8, 127.4, 44.5 | [1] |
| IR (KBr, cm⁻¹) | 3350, 3020, 1660, 1600, 1410 | [2] |
| High-Resolution EIMS (m/z) | 240.1264 [M⁺] (requires 240.3075) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 1,3-dibenzylurea are crucial for reproducible research.
Synthesis of 1,3-Dibenzylurea
Method 1: From Benzylamine and Urea
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
Urea
-
Benzylamine
-
Aluminum chloride (Lewis acid catalyst)
-
N,N-Dimethylformamide (DMF)
-
Argon gas
-
Ice
Procedure:
-
In a 250 mL four-hole boiling flask, add 20 g (333.00 mmol) of urea, 85.64 g (799.20 mmol) of benzylamine, 2.22 g (16.65 mmol) of aluminum chloride, and 100 mL of DMF.
-
Replace the atmosphere in the flask with argon.
-
Heat the reaction mixture to 100 °C and maintain for 30 minutes.
-
Cool the reaction solution to 20 °C.
-
Pour the cooled solution into a beaker containing 50 g of crushed ice and stir for 30 minutes to induce crystallization.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with two 20 mL portions of water.
-
Dry the product under vacuum to obtain 1,3-dibenzylurea as a white solid.
Method 2: From Benzyl Isocyanate
This method provides a high-yield, one-pot synthesis of symmetrically disubstituted ureas.
Materials:
-
Benzyl isocyanate
-
1,4-Dioxane
-
Tertiary amine (e.g., triethylamine, pyridine, or 2,6-lutidine)
-
Ice-cold water
Procedure:
-
To a mixture of 0.3 mol of benzyl isocyanate in 20-25 mL of 1,4-dioxane, add 2 mol of a tertiary amine at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with continuous stirring.
-
Filter the resulting solid precipitate.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the purified 1,3-dibenzylurea.[2]
Purification by Recrystallization
Crude 1,3-dibenzylurea can be purified by recrystallization to obtain high-purity crystals.
Procedure:
-
Dissolve the crude 1,3-dibenzylurea in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of needle-like crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of 1,3-dibenzylurea in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
The final solution should be clear and free of any particulate matter.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 1,3-dibenzylurea with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the finely ground mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Analysis:
-
Collect a background spectrum of a blank KBr pellet.
-
Collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of 1,3-dibenzylurea (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Analysis:
-
The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activities and Signaling Pathways
1,3-Dibenzylurea has been identified as a compound with potential anti-inflammatory and analgesic properties. Its primary mechanisms of action are believed to involve the inhibition of soluble epoxide hydrolase (sEH) and the modulation of inflammatory signaling pathways.
Inhibition of Soluble Epoxide Hydrolase (sEH)
1,3-Dibenzylurea is a known inhibitor of soluble epoxide hydrolase (sEH).[3] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory effects. By inhibiting sEH, 1,3-dibenzylurea increases the levels of EETs, thereby enhancing their beneficial effects.
References
- 1. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
